molecular formula C21H16N2O4 B7694762 (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one

(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one

Cat. No. B7694762
M. Wt: 360.4 g/mol
InChI Key: ZFKZAIADYGKMEM-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, also known as EHO-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In bacteria and fungi, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is believed to disrupt the cell membrane and inhibit the synthesis of DNA and RNA. In the brain, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In bacteria and fungi, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to inhibit the growth and replication of cells, leading to the inhibition of infection. In the brain, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to reduce oxidative stress and inflammation, leading to the protection of neurons and the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its low toxicity. However, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one also has some limitations, including its limited solubility in aqueous solutions, its instability under certain conditions, and its potential for off-target effects.

Future Directions

There are several future directions for the research and development of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. One direction is the optimization of the synthesis method to improve the yield and purity of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. Another direction is the investigation of the structure-activity relationship of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one to identify more potent and selective analogs. In addition, the potential applications of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in other fields, such as inflammation, cardiovascular disease, and neurodegenerative diseases, should be explored. Finally, the in vivo efficacy and safety of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one should be evaluated in animal models to assess its potential for clinical development.

Synthesis Methods

The synthesis of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one involves the reaction of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde and 2-phenyl-4,5-dihydro-1,3-oxazole-5-one in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the final product. The yield of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one can be improved by optimizing the reaction conditions, such as the choice of solvent and catalyst.

Scientific Research Applications

(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been studied for its potential applications in various fields, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has also demonstrated antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(4Z)-4-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-2-26-16-8-9-17-14(11-16)10-15(19(24)22-17)12-18-21(25)27-20(23-18)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,24)/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKZAIADYGKMEM-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 20099630

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